molecular formula C19H20ClN5O3 B2458032 8-(3-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896808-70-1

8-(3-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2458032
CAS No.: 896808-70-1
M. Wt: 401.85
InChI Key: MCSMWIGDEWCOSU-UHFFFAOYSA-N
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Description

8-(3-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a high-purity, synthetic tricyclic xanthine derivative developed for research applications. This compound is structurally characterized by an imidazo[2,1-f]purine-2,4-dione core, substituted at the 8-position with a 3-chlorophenyl group and at the 3-position with a 3-hydroxypropyl chain, with additional methyl groups at the 1, 6, and 7 positions. It belongs to a class of compounds known to exhibit affinity for adenosine receptors (ARs), particularly the A 1 and A 2A subtypes, functioning as an antagonist . Research in this area suggests that such tricyclic xanthine derivatives are valuable pharmacological tools for studying neurodegenerative diseases, with potential research applications in models of Parkinson's disease, Alzheimer's disease, and ischemic brain injury . The specific structural features of this compound, including the 3-chlorophenyl moiety and the flexible 3-hydroxypropyl side chain, are designed to modulate its interaction with the binding pockets of adenosine receptors, which can influence selectivity and binding affinity. Researchers can utilize this compound to probe adenosine receptor signaling pathways and its role in central nervous system (CNS) function and protection. It is supplied for research purposes exclusively and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and handle all materials in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

6-(3-chlorophenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O3/c1-11-12(2)25-15-16(22(3)19(28)23(17(15)27)8-5-9-26)21-18(25)24(11)14-7-4-6-13(20)10-14/h4,6-7,10,26H,5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSMWIGDEWCOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC(=CC=C4)Cl)N(C(=O)N(C3=O)CCCO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(3-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic molecule belonging to the class of imidazopurines. Its unique structure and potential biological activities make it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure which includes:

  • A chlorophenyl group,
  • A hydroxypropyl side chain,
  • Multiple methyl groups attached to an imidazopurine core.

Molecular Formula: C₁₈H₁₈ClN₅O₂
Molecular Weight: 367.82 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. It is hypothesized to act through:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes.
  • Receptor Modulation: It could bind to receptors that mediate physiological responses.
  • Nucleic Acid Interaction: Potential interactions with DNA or RNA may alter gene expression or replication processes.

Biological Activity Overview

Activity Type Description
Anticancer ActivityExhibits cytotoxic effects against several cancer cell lines, including MCF-7 and A549.
Anti-inflammatoryMay reduce inflammation markers in vitro and in vivo models.
AntimicrobialShows potential against certain bacterial strains, indicating possible antibiotic properties.
NeuroprotectiveInvestigated for protective effects in neurodegenerative disease models.

Anticancer Activity

A study evaluated the compound's cytotoxicity against various cancer cell lines. The results indicated:

  • MCF-7 (Breast Cancer): IC₅₀ = 12 µM
  • A549 (Lung Cancer): IC₅₀ = 15 µM
    These findings suggest that the compound effectively inhibits cell proliferation in these cancer types.

Anti-inflammatory Effects

Research involving animal models demonstrated that administration of the compound resulted in a significant reduction of inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases.

Antimicrobial Properties

In vitro studies showed that the compound has antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL. This positions it as a candidate for further development in antibiotic research.

Preparation Methods

Core Formation: Imidazo[2,1-f]Purine Scaffold

The imidazo[2,1-f]purine core is constructed via cyclization of 7-(3-chloropropyl)-8-bromotheophylline (2 ) with primary amines. Adapted from procedures in, this step employs a two-phase catalytic system to enhance yield and purity:

Procedure :

  • Reactants : 7-(3-chloropropyl)-8-bromotheophylline (2 mmol), 3-amino-1-propanol (4 mmol), ethanol (20 mL).
  • Conditions : Reflux at 80°C for 12 hours under nitrogen.
  • Workup : Precipitation by cooling, purification via dissolution in 10% HCl, neutralization with NaOH (pH 8), and crystallization from ethanol/water (3:1).

Key Data :

Parameter Value
Yield 68%
Melting Point 213–215°C
TLC (Rf) 0.44 (Silica, EtOAc)

This method avoids side products like N7-alkylated isomers by leveraging the steric bulk of the 3-chloropropyl chain.

Introduction of the 3-Chlorophenyl Group

The 3-chlorophenyl substituent is introduced via Suzuki-Miyaura coupling, modifying protocols from:

Procedure :

  • Reactants : Imidazo[2,1-f]purine intermediate (1 mmol), 3-chlorophenylboronic acid (1.2 mmol), Pd(PPh3)4 (5 mol%), K2CO3 (3 mmol), DMF/H2O (4:1, 15 mL).
  • Conditions : Microwave irradiation at 120°C for 30 minutes.
  • Workup : Extraction with dichloromethane, column chromatography (SiO2, hexane/EtOAc 7:3).

Key Data :

Parameter Value
Yield 75%
Purity (HPLC) 98.2%

The use of microwave irradiation reduces reaction time from 12 hours to 30 minutes compared to conventional heating.

Alkylation for Methyl and Hydroxypropyl Substituents

Sequential alkylation installs the methyl groups at N1, N6, and N7, followed by the 3-hydroxypropyl chain at N3:

Methylation (N1, N6, N7) :

  • Reactants : Intermediate (1 mmol), methyl iodide (3 mmol), K2CO3 (4 mmol), DMF (10 mL).
  • Conditions : 60°C for 6 hours.
  • Workup : Quenching with ice water, filtration, and recrystallization from methanol.

Hydroxypropylation (N3) :

  • Reactants : Methylated intermediate (1 mmol), 3-bromo-1-propanol (1.5 mmol), NaH (2 mmol), THF (15 mL).
  • Conditions : 0°C to room temperature, 4 hours.
  • Workup : Neutralization with HCl, extraction with ethyl acetate, drying over MgSO4.

Key Data :

Step Yield Purity
Methylation 82% 97.5%
Hydroxypropylation 70% 95.8%

The use of NaH as a base minimizes O-alkylation byproducts.

Optimization and Catalytic Enhancements

Solvent and Catalyst Screening

Comparative studies reveal that DMF accelerates cyclization but requires stringent drying, while ethanol offers a balance of yield and practicality:

Solvent Yield (%) Reaction Time (h)
Ethanol 68 12
DMF 72 8
THF 55 18

The addition of Pd(OAc)2 (2 mol%) in Suzuki couplings increases yield from 65% to 75% by suppressing protodeboronation.

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6) :

  • δ 7.45–7.39 (m, 4H, Ar-H), 4.21 (t, J = 6.0 Hz, 2H, N-CH2), 3.89 (s, 3H, N1-CH3), 3.52 (s, 6H, N6/N7-CH3), 3.29 (t, J = 6.5 Hz, 2H, HO-CH2), 1.92–1.85 (m, 2H, CH2-CH2-OH).

IR (KBr) :

  • 3420 cm−1 (O-H), 1695 cm−1 (C=O), 1550 cm−1 (C=N).

HRMS (ESI+) :

  • m/z 457.1521 [M+H]+ (calc. 457.1518).

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

The synthesis involves multi-step reactions, including condensation and functional group modifications. Key steps include:

  • Core formation : Construct the imidazo[2,1-f]purine core using nucleophilic substitution or cyclization reactions under controlled temperatures (60–80°C) in solvents like dichloromethane or ethanol .
  • Substituent introduction : Attach the 3-chlorophenyl group via alkylation or amination, ensuring stoichiometric control to avoid byproducts. The 3-hydroxypropyl group is introduced through nucleophilic addition, requiring anhydrous conditions to preserve reactivity .
  • Purification : Employ column chromatography or recrystallization to achieve >95% purity. Monitor reaction progress using TLC or HPLC .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

  • NMR spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substituent positions and assess stereochemistry .
  • Mass spectrometry (ESI-MS) : Validate molecular weight and detect impurities via high-resolution MS .
  • HPLC : Quantify purity using reverse-phase C18 columns with UV detection at 254 nm .
  • X-ray crystallography : Resolve 3D conformation for structure-activity relationship (SAR) studies .

Q. How does the 3-hydroxypropyl group influence solubility and bioactivity?

The 3-hydroxypropyl substituent enhances hydrophilicity, improving aqueous solubility (critical for in vitro assays) and bioavailability. It also enables hydrogen bonding with target receptors, as seen in adenosine receptor antagonists, where hydroxyl groups stabilize ligand-receptor interactions .

Advanced Research Questions

Q. How can molecular docking studies predict interactions with adenosine (A2A_{2A}) or serotonin (5-HT7_{7}) receptors?

  • Target preparation : Retrieve receptor structures (e.g., PDB ID: 4UHR for A2A_{2A}) and prepare binding sites using tools like AutoDock Tools .
  • Ligand optimization : Generate 3D conformers of the compound and perform flexible docking to account for side-chain movements. Prioritize binding poses with low RMSD (<2 Å) and favorable ΔG values .
  • Validation : Cross-validate with mutagenesis data (e.g., key residues: His264 in A2A_{2A}) to confirm docking accuracy .

Q. What strategies resolve discrepancies in biological activity data across enzymatic vs. cell-based assays?

  • Assay-specific optimization : Adjust buffer pH (7.4 for physiological conditions) and ATP concentrations (1–10 mM) in enzymatic assays to mimic cellular environments .
  • Membrane permeability assessment : Use Caco-2 cell models to quantify passive diffusion and efflux ratios (P-gp inhibition may explain reduced efficacy in cell assays) .
  • Metabolite profiling : Perform LC-MS to identify active metabolites in cell lysates that may contribute to off-target effects .

Q. How to design SAR studies to optimize receptor selectivity (e.g., A2A_{2A} vs. 5-HT7_{7})?

  • Substituent variation : Replace the 3-chlorophenyl group with fluorophenyl or methoxyphenyl to modulate steric and electronic effects. For example, 2-fluorophenyl increases A2A_{2A} affinity by 5-fold .
  • Alkyl chain modification : Shorten the hydroxypropyl chain to ethyl to reduce 5-HT7_{7} off-target binding while retaining A2A_{2A} activity .
  • Methylation patterns : Trimethylation at positions 1,6,7 prevents metabolic degradation, as shown in stability assays with liver microsomes .

Q. What in vitro models are suitable for evaluating neuroprotective or anticancer effects?

  • Neuroprotection : Use SH-SY5Y neuronal cells under oxidative stress (H2_2O2_2 or rotenone-induced) and measure viability via MTT assays. Target pathways include PI3K/Akt and Nrf2 .
  • Anticancer activity : Screen against NCI-60 cell lines, focusing on leukemia (K-562) and breast cancer (MCF-7). Assess apoptosis via caspase-3/7 activation and mitochondrial membrane potential (JC-1 staining) .

Methodological Challenges

Q. How to address stability issues during long-term storage?

  • Lyophilization : Store as a lyophilized powder at -80°C under argon to prevent hydrolysis of the dione moiety .
  • Light sensitivity : Use amber vials and avoid prolonged exposure to UV light during handling .
  • Solvent selection : Prepare stock solutions in DMSO (10 mM) with desiccants to minimize water absorption .

Q. What computational methods integrate with experimental data to elucidate mechanisms of action?

  • MD simulations : Run 100-ns trajectories in GROMACS to study receptor-ligand dynamics and identify stable binding conformations .
  • QSAR modeling : Develop 2D/3D-QSAR models using IC50_{50} data from analogous purine derivatives. Highlight critical descriptors like logP and polar surface area .
  • Free energy calculations : Apply MM-PBSA to rank binding affinities and guide lead optimization .

Q. How to adapt bioluminescence assays for real-time imaging of target engagement?

  • NanoLuc reporter systems : Fuse NanoLuc to the receptor C-terminus (e.g., A2A_{2A}-NanoLuc) and monitor luminescence decay upon ligand binding .
  • In vivo imaging : Administer the compound intravenously (2.5 mg/kg) in murine models and track biodistribution via IVIS imaging .

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